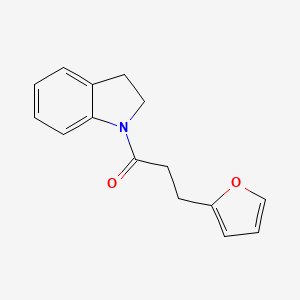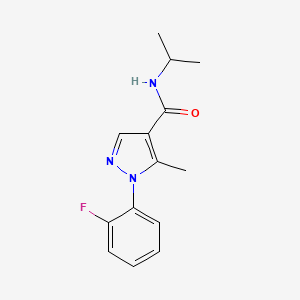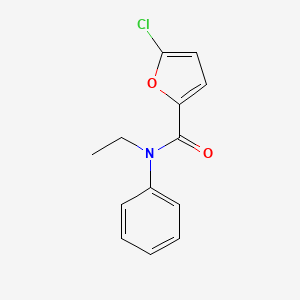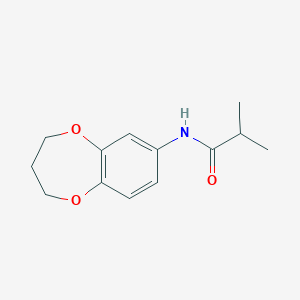![molecular formula C14H16N4O B7471938 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in B-cell development and function. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide is a selective and irreversible inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and initiates downstream signaling pathways that promote B-cell proliferation and survival. By inhibiting BTK activity, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including CLL and NHL. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments, including its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies. However, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has some limitations, including its irreversible inhibition of BTK and potential off-target effects.
将来の方向性
There are several future directions for research on N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, further studies are needed to investigate the safety and efficacy of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in clinical trials.
合成法
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide involves several steps, starting with the reaction of 4-(1,2,4-triazol-1-yl)aniline with cyclopentanecarboxylic acid to form the intermediate 4-(1,2,4-triazol-1-yl)phenyl)cyclopentanecarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylacetamide to yield N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide.
科学的研究の応用
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
特性
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-3-1-2-4-11)17-12-5-7-13(8-6-12)18-10-15-9-16-18/h5-11H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBWSMPVRHHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)


![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)

![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)



![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)